molecular formula C4H8S B15350583 3-(Methyl-d3-thio)propionaldehyde

3-(Methyl-d3-thio)propionaldehyde

Cat. No.: B15350583
M. Wt: 91.19 g/mol
InChI Key: QYYAEQQRMTZUPJ-FIBGUPNXSA-N
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Description

3-(Methyl-d3-thio)propionaldehyde is a deuterated analog of 3-(methylthio)propionaldehyde (methional), where three hydrogen atoms in the methylthio group (–SCH₃) are replaced by deuterium (–SCD₃). This isotopic substitution enhances its stability in analytical applications, particularly in mass spectrometry, where it serves as an internal standard for quantifying aldehydes in complex matrices like food and environmental samples . The parent compound, methional (CAS 3268-49-3), is a key aroma-active molecule in foods such as cooked potatoes, cheeses, and fermented products, contributing a "potato-like" or "sulfurous" odor . Structurally, it is a short-chain aldehyde with a methylthio group at the β-position (C3), making it highly reactive in nucleophilic additions, oxidations, and condensations .

The deuterated variant retains the chemical reactivity of methional but exhibits distinct isotopic signatures, enabling precise tracking in metabolic and degradation studies. It is synthesized via strategies similar to methional, often involving deuterated reagents to introduce the –SCD₃ group .

Properties

Molecular Formula

C4H8S

Molecular Weight

91.19 g/mol

IUPAC Name

4,4,4-trideuteriobutanethial

InChI

InChI=1S/C4H8S/c1-2-3-4-5/h4H,2-3H2,1H3/i1D3

InChI Key

QYYAEQQRMTZUPJ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCC=S

Canonical SMILES

CCCC=S

Origin of Product

United States

Scientific Research Applications

3-Methyl-d3-thiopropanal is widely used in scientific research due to its stable isotope labeling, which makes it valuable in proteomics and metabolic studies . It is used as a tracer in metabolic flux analysis to study the metabolic pathways and fluxes in biological systems. Additionally, it is employed in mass spectrometry to identify and quantify proteins and metabolites.

Mechanism of Action

The mechanism by which 3-Methyl-d3-thiopropanal exerts its effects depends on its specific application. In proteomics, it is used to label proteins, allowing researchers to track and analyze protein interactions and modifications. The deuterium atoms in the compound provide a distinct mass shift in mass spectrometry, aiding in the identification and quantification of labeled proteins.

Molecular Targets and Pathways Involved:

  • Proteins: Used to label and study protein interactions and modifications.

  • Metabolic Pathways: Used as a tracer in metabolic flux analysis to study metabolic pathways and fluxes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(methyl-d3-thio)propionaldehyde with structurally and functionally related aldehydes:

Compound Name CAS Number Molecular Formula Key Features Applications Toxicity Profile References
3-(Methyl-d3-thio)propionaldehyde Not explicitly provided C₄H₅D₃OS Deuterated methylthio group; isotopic stability. Internal standard in GC-MS for aldehyde quantification; metabolic studies. Limited toxicity data; assumed similar to methional but lower reactivity.
3-(Methylthio)propionaldehyde (Methional) 3268-49-3 C₄H₈OS Aroma-active; reactive β-thioether group. Flavoring agent (food industry); intermediate in organic synthesis. Acute toxicity (Oral LD₅₀: 1,200 mg/kg in rats); irritant to skin and eyes.
3-(N-Nitrosomethylamino)propionaldehyde 66391-35-5 C₄H₈N₂O₂ Nitrosamine group; genotoxic and cytotoxic. Research on carcinogenicity (e.g., areca nut-related oral cancer studies). Highly cytotoxic (induces DNA strand breaks; depletes cellular thiols at 5 mM).
3-(Butylthio)propionaldehyde 19378-51-9 C₇H₁₄OS Longer alkyl chain (butylthio); higher hydrophobicity. Specialty chemicals; potential use in polymers or surfactants. Limited data; likely moderate toxicity due to larger size.
2-(4-tert-Butylbenzyl)propionaldehyde 80-54-6 C₁₄H₂₀O Aromatic substituent; steric hindrance. Fragrance ingredient (floral, green notes); cosmetic formulations. Skin sensitizer; restricted under EU regulations due to allergenicity.

Key Comparative Insights:

Structural and Functional Differences: Deuterated vs. Non-deuterated: The deuterated form (3-(methyl-d3-thio)propionaldehyde) is chemically analogous to methional but offers isotopic stability for analytical precision, whereas methional’s reactivity makes it a flavorant and synthesis intermediate . Substituent Groups: The nitrosamine group in 3-(N-nitrosomethylamino)propionaldehyde confers genotoxicity, contrasting sharply with methional’s food-grade status . Aromatic derivatives like 2-(4-tert-butylbenzyl)propionaldehyde are tailored for fragrances but face regulatory restrictions due to sensitization risks .

Toxicity and Safety :

  • Methional exhibits moderate acute toxicity (LD₅₀: 1,200 mg/kg in rats) and irritancy , while the nitrosamine derivative is significantly more hazardous, causing DNA damage even at low concentrations .
  • The deuterated variant’s toxicity is presumed milder due to reduced metabolic activity, though specific studies are lacking.

Industrial and Research Applications :

  • Methional dominates food and organic synthesis sectors, whereas its deuterated counterpart is niche, serving analytical chemistry .
  • Aromatic aldehydes (e.g., 2-(4-tert-butylbenzyl)propionaldehyde) are prevalent in perfumery but regulated under directives like RoHS due to health concerns .

Q & A

Q. What are the recommended synthetic routes for 3-(Methyl-d3-thio)propionaldehyde in laboratory settings, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves deuterated methylthiol (CD₃SH) reacting with acrolein (CH₂=CHCHO) under controlled conditions. Key steps include:

Deuterium Incorporation : Use of deuterated reagents (e.g., CD₃SH) to ensure isotopic purity.

Temperature Control : Reactions are conducted at 50–60°C in anhydrous solvents (e.g., THF) under inert gas to minimize oxidation .

Purification : Distillation under reduced pressure (bp ~165–169°C) and characterization via GC-MS or NMR to confirm isotopic labeling and purity .
Yield optimization requires strict exclusion of moisture and oxidizing agents, as residual water can hydrolyze the aldehyde group, while oxidizers may degrade the thioether moiety .

Q. How should 3-(Methyl-d3-thio)propionaldehyde be stored to ensure stability, and what are the risks of decomposition?

  • Methodological Answer :
  • Storage : Store at 2–8°C in amber glass vials under nitrogen to prevent polymerization and oxidation. Avoid exposure to light, which accelerates degradation .
  • Decomposition Risks :
  • Thermal : Above 60°C, it may decompose into volatile sulfur oxides (SOₓ) and deuterated methane (CD₃SH) .
  • Hydrolytic : In aqueous solutions, the aldehyde group can oxidize to carboxylic acid derivatives; stabilize with 50% ethanol for short-term use .

Q. What analytical techniques are most effective for characterizing 3-(Methyl-d3-thio)propionaldehyde and verifying isotopic labeling?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR shows absence of proton signals at the methyl-d3 group, while ²H NMR confirms deuterium integration .
  • Mass Spectrometry (HRMS) : Look for m/z 107.1 (M+H⁺, non-deuterated) vs. m/z 110.1 (M+H⁺, deuterated) to distinguish isotopic forms .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-D stretch) confirm functional groups .

Advanced Research Questions

Q. How does deuterium substitution in 3-(Methyl-d3-thio)propionaldehyde influence its kinetic isotope effects (KIEs) in nucleophilic addition reactions?

  • Methodological Answer :
  • Experimental Design : Compare reaction rates of deuterated vs. non-deuterated analogs in model reactions (e.g., Grignard additions).
  • Data Analysis : Use Arrhenius plots to calculate ΔΔG‡ (activation energy difference). For example, in aldol condensations, deuterium at the methyl group may reduce reaction rates by 1.5–2× due to increased bond strength (C-D vs. C-H) .
  • Applications : KIEs are critical for mechanistic studies in organocatalysis and metabolic pathway tracing .

Q. What role does 3-(Methyl-d3-thio)propionaldehyde play in tracing sulfur metabolism in microbial systems?

  • Methodological Answer :
  • Isotope Labeling : Introduce the compound into microbial cultures (e.g., E. coli) and track deuterium incorporation into metabolites via LC-MS.
  • Pathway Mapping : Identify downstream products like deuterated methionine or dimethyl sulfide (DMS) to elucidate sulfur assimilation pathways .
  • Challenges : Ensure isotopic purity >98% to avoid signal dilution and false positives in tracer studies .

Q. How can computational modeling predict the reactivity of 3-(Methyl-d3-thio)propionaldehyde in enzyme-catalyzed reactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding affinities with enzymes (e.g., aldehyde dehydrogenases) using software like GROMACS. Focus on S-D bond polarization effects .
  • DFT Calculations : Compare transition-state energies of deuterated vs. non-deuterated forms to predict KIEs. B3LYP/6-31G* is a recommended basis set .
  • Validation : Cross-validate with experimental kinetics from stopped-flow spectrophotometry .

Safety and Handling

Q. What protocols mitigate risks when handling 3-(Methyl-d3-thio)propionaldehyde in vitro?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation of vapors (TLV: 0.1 ppm) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate before disposal as hazardous waste .
  • Toxicity : Acute exposure causes severe eye irritation (EC50: 5 mg/L in Daphnia magna); conduct all work in BSL-2 facilities .

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